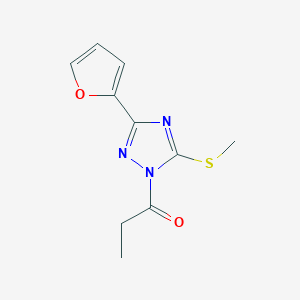![molecular formula C15H11Cl2NO3 B5760510 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, commonly known as DCNP, is a chemical compound that is widely used in scientific research for its ability to inhibit protein synthesis. DCNP is a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), which is a key regulator of protein synthesis.
Mecanismo De Acción
DCNP inhibits protein synthesis by binding to 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which is a kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2). eEF2 is a protein that is essential for the elongation step of protein synthesis. Inhibition of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene by DCNP leads to the dephosphorylation and activation of eEF2, which enhances protein synthesis.
Biochemical and physiological effects:
DCNP has been shown to have a range of biochemical and physiological effects. Inhibition of protein synthesis by DCNP leads to the downregulation of a range of proteins that are involved in cell proliferation, survival, and metabolism. DCNP has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. DCNP has also been shown to enhance glucose uptake and insulin sensitivity in muscle cells, which may have implications for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCNP has several advantages for lab experiments. It is a potent and specific inhibitor of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which makes it a valuable tool for studying the role of protein synthesis in various biological processes. DCNP is also relatively stable and has a long half-life, which allows for prolonged inhibition of protein synthesis. However, DCNP has some limitations for lab experiments. It is toxic to cells at high concentrations, which limits its use in vivo. DCNP also has a relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DCNP. One area of research is the development of more potent and selective inhibitors of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene. This could lead to the identification of novel therapeutic targets for cancer and other diseases. Another area of research is the study of the role of protein synthesis in aging and age-related diseases. DCNP has been shown to enhance lifespan in C. elegans, which suggests that inhibition of protein synthesis may have anti-aging effects. Finally, the use of DCNP in combination with other inhibitors of protein synthesis could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis method of DCNP involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitrovinylphenol in the presence of a base. The resulting intermediate is then reacted with sodium hydride and 4-chlorobenzyl bromide to form DCNP. The synthesis method of DCNP has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
DCNP has been widely used in scientific research to study the role of protein synthesis in various biological processes. DCNP has been used to inhibit protein synthesis in cancer cells, which has led to the identification of novel therapeutic targets. DCNP has also been used to study the role of protein synthesis in neuronal plasticity and memory formation. DCNP has been shown to enhance long-term potentiation, which is a key mechanism underlying memory formation.
Propiedades
IUPAC Name |
2,4-dichloro-1-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-13-6-5-12(14(17)9-13)10-21-15-4-2-1-3-11(15)7-8-18(19)20/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBKXMFYIKOTPF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-({2-[(1E)-2-nitroethenyl]phenoxy}methyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)

![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)



![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)